1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-20-10-8-17(9-11-20)16-26-24(30)27-21-12-13-22-19(15-21)7-4-14-28(22)23(29)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVKPUBNXWJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline core can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Urea formation: The benzoylated tetrahydroquinoline can then be reacted with 4-fluorobenzyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoyl group.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced quinoline rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-fluorobenzyl group is less sterically demanding than 3,4-dimethoxyphenyl (CAS 1171872-97-1) or 4-chlorobenzyl substituents, which may influence solubility and target engagement.
- The benzoyl group at the 1-position of the tetrahydroquinoline ring distinguishes it from the benzyl-substituted analogs listed above. This modification could enhance stability by reducing susceptibility to oxidative metabolism .
Biological Activity
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C22H22FN3O2. It has a molecular weight of approximately 367.43 g/mol. The structure features a tetrahydroquinoline ring system that is known for various pharmacological activities.
Antifungal Activity
Recent studies have indicated that similar compounds in the tetrahydroquinoline class exhibit notable antifungal properties. For instance, a related compound demonstrated superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) significantly lower than those of commercial fungicides like flutolanil . This suggests that this compound may also possess antifungal properties worth investigating.
Anticancer Activity
The compound's structural similarity to other biologically active molecules raises the possibility of anticancer activity. A study on related tetrahydroquinoline derivatives reported micromolar activity against several cancer cell lines including A549 and HeLa . This suggests that further exploration into the anticancer potential of this specific compound could yield promising results.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of such compounds. Variations in substituents on the benzoyl and urea moieties can significantly influence their pharmacological profiles. For example:
- Electron-withdrawing groups (like fluorine) may enhance potency by improving binding affinity to biological targets.
- Hydrophobic interactions can be optimized by adjusting the aliphatic chains attached to the tetrahydroquinoline core.
Study 1: Synthesis and Bioassay
A study synthesized a series of N-substituted benzoyl-1,2,3,4-tetrahydroquinolines and assessed their antifungal activity. The findings revealed that specific structural modifications led to enhanced bioactivity, indicating a clear pathway for developing more effective derivatives .
Study 2: Anticancer Screening
In another study focusing on similar compounds, researchers evaluated their effects on various cancer cell lines. Compounds exhibiting structural similarities to this compound showed promising results with IC50 values in the low micromolar range against multiple cancer types .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H22FN3O2 |
| Molecular Weight | 367.43 g/mol |
| Antifungal Activity | EC50 values lower than commercial fungicides |
| Anticancer Activity | Micromolar activity against cancer cell lines |
| Structure Variations | Influence on biological activity |
Q & A
Q. Characterization :
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, benzoyl carbonyl at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves regiochemistry and confirms substitution patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm) .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
Initial screening should prioritize:
- Enzyme inhibition assays : Use purified kinases or proteases (e.g., tyrosine kinases) to assess binding affinity via fluorescence polarization or colorimetric substrates .
- Cell viability assays : Employ cancer cell lines (e.g., MCF-7, HeLa) treated with varying compound concentrations (1–100 µM) over 48–72 hours, using MTT or Alamar Blue for IC₅₀ determination .
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution to determine minimum inhibitory concentrations (MICs) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?
Methodological Answer:
SAR studies require systematic structural modifications and iterative testing:
- Core scaffold variation : Replace the tetrahydroquinoline moiety with piperidine or indole derivatives to assess rigidity and steric effects .
- Substituent optimization :
- Biological testing : Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts in kinase inhibition) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Advanced: How can contradictory data in biological activity profiles be resolved?
Methodological Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Pharmacokinetic limitations : Assess metabolic stability using liver microsome assays (human/rodent) and plasma protein binding via equilibrium dialysis .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Experimental variability :
- Standardize assay conditions (e.g., cell passage number, serum batch).
- Apply Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrices) to isolate critical variables (e.g., pH, temperature) affecting bioactivity .
Advanced: What techniques are used to study compound-protein interactions and binding kinetics?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (ka, kd) and affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding, providing thermodynamic profiles .
- Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in proteins upon compound binding using labeled substrates .
Basic: What strategies ensure high purity (>95%) during synthesis?
Methodological Answer:
- Chromatographic purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystal formation and impurity exclusion .
- Quality control : Validate purity via reversed-phase HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Advanced: How can computational methods guide the optimization of this compound’s bioavailability?
Methodological Answer:
- Molecular dynamics simulations : Predict membrane permeability (e.g., logP via Molinspiration) and blood-brain barrier penetration .
- ADMET prediction tools : Use SwissADME or ADMETlab to forecast absorption, metabolism, and toxicity risks .
- Caco-2 cell model simulations : Estimate intestinal absorption using in silico permeability coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
